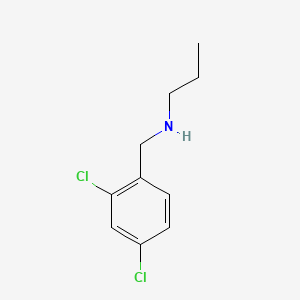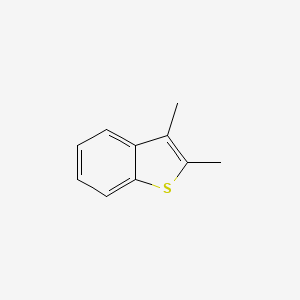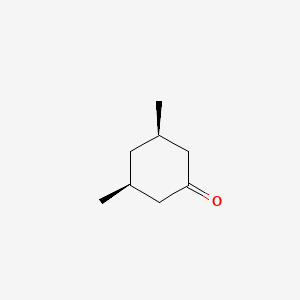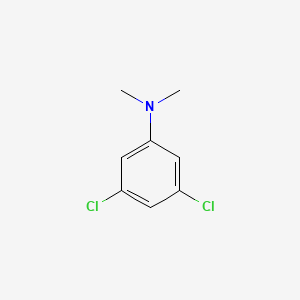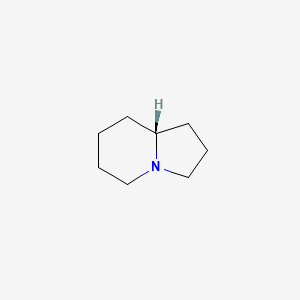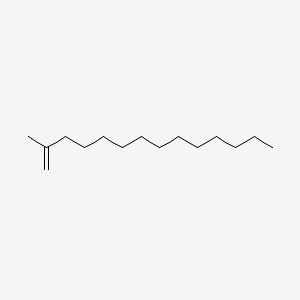
2-Methyl-1-tetradecene
描述
2-Methyl-1-tetradecene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C15H30, and it has a molecular weight of 210.3987 . This compound is a long-chain hydrocarbon with a methyl group attached to the second carbon of the tetradecene chain, making it a branched alkene.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1-tetradecene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-tetradecene with methylating agents under acidic conditions.
Dehydration of Alcohols: Another method is the dehydration of 2-methyl-1-tetradecanol using strong acids like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including this compound.
Olefins Metathesis: This method uses catalysts to rearrange the carbon-carbon double bonds in alkenes, producing this compound as one of the products.
化学反应分析
Types of Reactions: 2-Methyl-1-tetradecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The compound can be hydrogenated to form 2-methyl-tetradecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: It reacts with halogens like chlorine or bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.
Halogenation: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 2-Methyl-1-tetradecanol, 2-Methyl-1-tetradecanal, 2-Methyl-tetradecanoic acid.
Hydrogenation: 2-Methyl-tetradecane.
Halogenation: 2-Methyl-1,2-dichlorotetradecane or 2-Methyl-1,2-dibromotetradecane.
科学研究应用
2-Methyl-1-tetradecene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and polymer additives.
作用机制
The mechanism of action of 2-Methyl-1-tetradecene involves its reactivity due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
相似化合物的比较
1-Tetradecene: A straight-chain alkene with a similar molecular formula but without the methyl group.
2-Methyl-1-tridecene: A similar branched alkene with one less carbon atom.
2-Methyl-1-pentadecene: A similar branched alkene with one more carbon atom.
Uniqueness: 2-Methyl-1-tetradecene is unique due to its specific branching and chain length, which influence its physical and chemical properties. This branching can affect its reactivity, boiling point, and solubility compared to its straight-chain and differently branched counterparts.
属性
IUPAC Name |
2-methyltetradec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2,4-14H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMNSLVXDWAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334630 | |
| Record name | 2-Methyl-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52254-38-3 | |
| Record name | 2-Methyl-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


